molecular formula C13H10BrCl B14418716 5-Bromomethyl-2-chloro-biphenyl CAS No. 83169-81-7

5-Bromomethyl-2-chloro-biphenyl

Katalognummer: B14418716
CAS-Nummer: 83169-81-7
Molekulargewicht: 281.57 g/mol
InChI-Schlüssel: RNFIKYJIMRKWRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromomethyl-2-chloro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromomethyl group attached to one ring and a chlorine atom attached to the other

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromomethyl-2-chloro-biphenyl involves the bromination of 2-chloro-biphenyl. This can be achieved through a free radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically takes place in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromomethyl-2-chloro-biphenyl can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-chloro-biphenyl.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

    Nucleophilic Substitution: Products include azido- or thiol-substituted biphenyl derivatives.

    Oxidation: The major product is 2-chloro-biphenyl-5-carboxylic acid.

    Reduction: The major product is 2-chloro-biphenyl.

Wissenschaftliche Forschungsanwendungen

5-Bromomethyl-2-chloro-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromomethyl-2-chloro-biphenyl involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological molecules. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromobiphenyl: Similar structure but lacks the chlorine atom.

    2-Chlorobiphenyl: Similar structure but lacks the bromomethyl group.

    4-Bromomethylbiphenyl: Similar structure but with the bromomethyl group at a different position.

Uniqueness

5-Bromomethyl-2-chloro-biphenyl is unique due to the presence of both bromomethyl and chlorine substituents on the biphenyl scaffold

Eigenschaften

CAS-Nummer

83169-81-7

Molekularformel

C13H10BrCl

Molekulargewicht

281.57 g/mol

IUPAC-Name

4-(bromomethyl)-1-chloro-2-phenylbenzene

InChI

InChI=1S/C13H10BrCl/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,9H2

InChI-Schlüssel

RNFIKYJIMRKWRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.